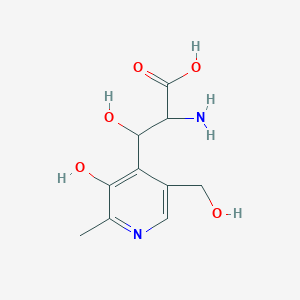
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It features a unique structure with multiple hydroxyl groups and a pyridine ring, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl groups and the amino acid side chain. Common reagents used in these reactions include various oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid: A similar amino acid with a simpler structure.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: Another compound with similar functional groups but different overall structure.
Uniqueness
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is unique due to its complex structure, which includes multiple hydroxyl groups and a pyridine ring
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O5/c1-4-8(14)6(5(3-13)2-12-4)9(15)7(11)10(16)17/h2,7,9,13-15H,3,11H2,1H3,(H,16,17) |
Clave InChI |
YTTJBRKIRSFEQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)C(C(C(=O)O)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


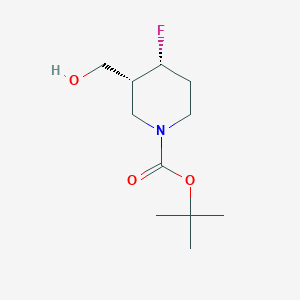
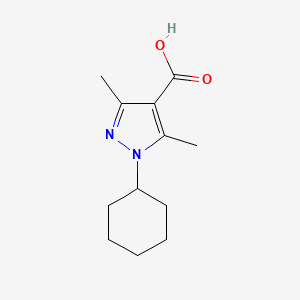
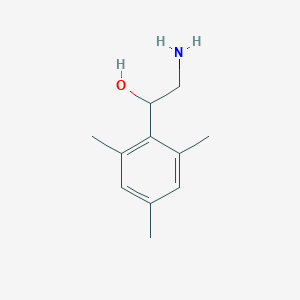
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)
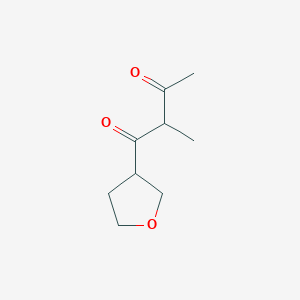
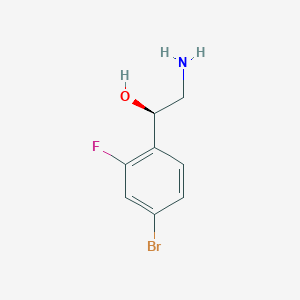
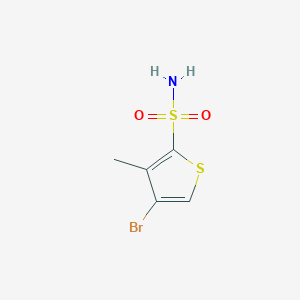
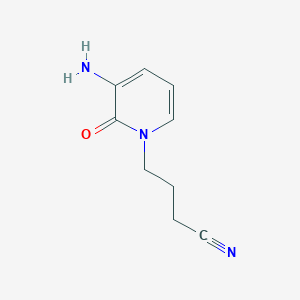
![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)

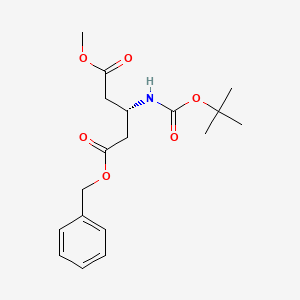
![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
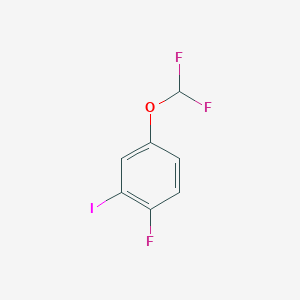
![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
